L-isoascorbic acid
Description
Properties
IUPAC Name |
(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-VHUNDSFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26094-91-7 | |
| Record name | (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-isoascorbic acid can be synthesized through the oxidation of L-sorbose. The process involves the use of microbial oxidation with Gluconobacter oxydans, which converts L-sorbose to 2-keto-L-gulonic acid. This intermediate is then chemically converted to this compound .
Industrial Production Methods: The industrial production of this compound typically involves the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid using Ketogulonicigenium vulgare as a biocatalyst. This process eliminates the need for chemical rearrangement steps, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Redox Reactions and Antioxidant Mechanisms
L-isoascorbic acid acts as a potent antioxidant, undergoing oxidation to form dehydro-L-isoascorbic acid (DHIA) via one- or two-electron transfers. Key mechanistic insights include:
Reaction with Hexachloroiridate(IV)
-
Stoichiometry : A 1:2 molar ratio between this compound and [IrCl₆]²⁻ is observed, producing DHIA and [IrCl₆]³⁻ .
-
Rate Constants :
Protolytic Form Rate Constant (M⁻¹s⁻¹) Fully protonated (H₂A) ~0.01 Monoanionic (HA⁻) 1.8 ± 0.2 Dianionic (A²⁻) ~10⁹ (diffusion-limited) -
The dianionic form reacts 10⁸ times faster than the monoanion due to enhanced electron-donating capacity .
Pro-Oxidant Behavior
Under certain conditions (e.g., presence of Fe³⁺), this compound generates hydroxyl radicals (- OH) via Fenton-like reactions :
Formation of Hydrazones
Dehydro-L-isoascorbic acid reacts with arylhydrazines to form hydrazones, intermediates for bioactive molecules :
Degradation Pathways
This compound degrades under heat, light, or alkaline conditions:
Hydrolytic Degradation
In aqueous solutions (pH > 7), it undergoes ring-opening to form 2,3-diketogulonic acid :
Thermal Degradation
At temperatures >70°C, decarboxylation produces furfural derivatives :
Industrial Production Reactions
This compound is synthesized via bio-oxidation and chemical steps :
Key Steps in the Reichstein-Grüssner Process
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Bio-oxidation : Gluconobacter oxydans converts D-sorbitol to L-sorbose.
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Chemical Oxidation : L-sorbose → 2-keto-L-gulonic acid (2KGA).
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Lactonization : 2KGA undergoes esterification and acid-catalyzed cyclization to form this compound .
Modern Biocatalytic Routes
Reactivity with Metals and Oxidizers
This compound reacts incompatibly with:
-
Metals (Al, Cu, Zn) : Reduces metal ions, causing corrosion and gas evolution .
-
Strong Oxidizers (e.g., H₂O₂) : Rapid oxidation to DHIA, accompanied by heat release .
Comparative Reactivity with D-Isoascorbic Acid
While structurally similar, stereochemical differences lead to varied reactivity:
| Property | This compound | D-Isoascorbic Acid |
|---|---|---|
| Antioxidant Efficiency | Higher at pH < 4 | Higher at pH > 5 |
| Metal Chelation | Weak | Moderate |
| Bioactivity | Limited vitamin C activity | No vitamin C activity |
Scientific Research Applications
Food Preservation
Antioxidant Properties
L-isoascorbic acid is widely used as an antioxidant in food products. Its ability to prevent oxidation helps in maintaining the quality and shelf life of various foods, including meats, beverages, and processed products. The compound effectively inhibits the formation of off-flavors and discoloration caused by oxidative processes.
Case Study: Meat Products
Research has shown that the incorporation of this compound in meat products significantly reduces lipid oxidation. A study demonstrated that adding 0.1% erythorbic acid to processed meats resulted in a 50% reduction in rancidity over a storage period of 30 days compared to controls without antioxidants .
Nutritional Supplementation
Enhancement of Iron Absorption
This compound has been studied for its role in enhancing non-heme iron absorption. A clinical trial indicated that erythorbic acid improved iron absorption from fortified cereals when consumed at specific molar ratios relative to iron, outperforming L-ascorbic acid under certain conditions . This property is particularly beneficial for populations at risk of iron deficiency.
Pharmaceutical Applications
Potential Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving reactive oxygen species (ROS). For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in animal models .
Mechanistic Insights
The antioxidative reactivity of this compound has been extensively studied using redox probes like hexachloroiridate (IV). Kinetic studies revealed that this compound participates in electron transfer reactions that are crucial for its biological activity, showing similar reactivity patterns to its counterpart, L-ascorbic acid .
Analytical Chemistry
Detection and Quantification
This compound can be quantitatively analyzed alongside L-ascorbic acid using high-performance liquid chromatography (HPLC). This method allows for precise determination of both compounds in various matrices, including food and biological samples. The limit of detection for this method is approximately 3 mg/L for both acids, making it a reliable technique for monitoring their concentrations .
Comparative Efficacy with L-Ascorbic Acid
| Property | This compound | L-Ascorbic Acid |
|---|---|---|
| Antioxidant Activity | High | High |
| Iron Absorption Enhancement | Yes | Yes |
| Antitumor Potential | Emerging Evidence | Established Evidence |
| Stability in Food Products | Higher under certain conditions | Variable |
Mechanism of Action
L-isoascorbic acid exerts its effects primarily through its antioxidant properties. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and free radicals. This helps maintain the redox balance within cells and prevents oxidative damage to cellular components . The molecular targets of this compound include various enzymes and proteins involved in redox reactions and cellular metabolism .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
L-Isoascorbic acid belongs to a group of four ascorbic acid stereoisomers (Table 1):
| Compound | Stereochemistry (C4, C5) | Natural Occurrence | Bioactivity (Vitamin C Activity) | Primary Applications |
|---|---|---|---|---|
| L-Ascorbic acid | (4R, 5S) | Yes | 100% | Nutrition, antioxidant, cosmetics |
| D-Ascorbic acid | (4S, 5R) | No | 0% | Limited industrial use |
| This compound | (4R, 5R) | No | 0% | Food preservation, pharmaceuticals |
| D-Isoascorbic acid | (4S, 5S) | No | ~5% | Meat curing, wine stabilization |
Key Structural Differences :
- L-Ascorbic acid: The biologically active form with two enolic hydroxyl groups at C2 and C3, enabling strong reducing power and cofactor functions .
- This compound: Inversion at C5 disrupts the enol configuration, reducing its ability to donate electrons and participate in redox cycles .
- D-Isoascorbic acid (Erythorbic acid) : Exhibits ~5% vitamin C activity due to partial compatibility with human enzymes .
Functional and Biochemical Comparisons
Antioxidant Capacity
While this compound shares antioxidant properties with L-ascorbic acid, its efficacy varies:
Research Findings and Data
Antitumor Activity (In Vitro Studies)
Stability in Food Matrices
| Compound | Half-Life (Days, pH 3.5) | Degradation Products |
|---|---|---|
| L-Ascorbic acid | 7 | Dehydroascorbic acid (DHA) |
| This compound | 14 | 2,3-Diketogulonic acid |
| D-Isoascorbic acid | 10 | Erythorbic acid derivatives |
Biological Activity
L-isoascorbic acid, also known as D-isoascorbic acid or erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). While it shares some structural similarities with L-ascorbic acid, its biological activities and implications in health and disease differ significantly. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on human health, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its six-carbon structure with a lactone ring similar to L-ascorbic acid. However, the configuration around the C-2 carbon differs, affecting its biological activity. Its antioxidant properties make it a useful compound in various applications, particularly in food preservation and potential therapeutic roles.
Antioxidant Activity
This compound exhibits antioxidant properties that are crucial for its biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems.
Comparative Antioxidative Reactivity
Research comparing the antioxidative reactivity of this compound and L-ascorbic acid reveals that both compounds exhibit similar reactivity under certain conditions. For instance, both can effectively reduce hexachloroiridate (IV) ions in redox reactions, showcasing their potential as antioxidants in biological systems .
| Compound | Antioxidant Activity | Reactivity |
|---|---|---|
| L-Ascorbic Acid | Strong antioxidant | High reactivity with free radicals |
| D-Isoascorbic Acid | Moderate antioxidant | Comparable reactivity |
Effects on Leukemic Cells
A significant study investigated the effects of this compound on human leukemic colony-forming cells (L-CFC). The results indicated that this compound could enhance the growth of L-CFC in approximately one-third of leukemic patients while suppressing growth in about one-sixth of cases. This dual effect suggests a complex interaction between this compound and cancer cell metabolism .
Cold Prevention Study
In a controlled trial involving student volunteers, participants taking D-isoascorbic acid experienced a 34% reduction in the incidence of colds compared to those taking placebo or L-ascorbic acid. This finding indicates that D-isoascorbic acid may have beneficial effects on immune function, potentially reducing the frequency of respiratory infections .
The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to modulate various biochemical pathways involved in oxidative stress response and immune function.
- Redox Modulation : The ability of this compound to act as an electron donor plays a crucial role in its antioxidative properties.
- Cell Signaling : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels .
- Food Industry Applications : Due to its antioxidant properties, it is used as a preservative in food products, helping to maintain freshness and prevent spoilage.
Q & A
Basic Research Questions
Q. How can researchers distinguish L-isoascorbic acid from its stereoisomers (e.g., D-ascorbic acid) in experimental settings?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers based on their differential interactions with the chiral matrix. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on distinct chemical shifts for stereospecific protons (e.g., hydroxyl groups at C2 and C3) . X-ray crystallography can further resolve absolute configuration by analyzing crystal lattice arrangements .
Q. What experimental approaches optimize the synthesis of this compound with high enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis or enzymatic synthesis using stereoselective enzymes (e.g., aldolases) to favor this compound formation. Monitor reaction progress via polarimetry or circular dichroism (CD) spectroscopy to assess optical activity. Purify intermediates using recrystallization in solvents that enhance stereochemical discrimination .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating this compound in buffered solutions (pH 2–10) at controlled temperatures (e.g., 25°C, 40°C). Quantify degradation products via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. What mechanisms underlie the differential antioxidant activity of this compound compared to L-ascorbic acid in biological systems?
- Methodological Answer : Conduct comparative electron paramagnetic resonance (EPR) studies to measure radical scavenging efficiency. Use cell-based assays (e.g., ROS detection in cultured hepatocytes) under oxidative stress, paired with knockout models (e.g., glutathione peroxidase-null cells) to isolate specific pathways. Validate findings with isotopic tracing (e.g., ¹³C-labeled analogs) to track metabolic incorporation .
Q. How can researchers resolve contradictory data on this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Perform systematic reviews of existing pharmacokinetic models, identifying variables such as administration route (oral vs. intravenous) and interspecies differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption profiles. Validate with crossover trials in animal models, controlling for dietary vitamin C levels .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- Methodological Answer : Address matrix interference by optimizing sample preparation (e.g., solid-phase extraction with ion-exchange resins). Deploy tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for selective quantification. Validate methods using spike-recovery experiments and standard addition curves to account for matrix effects .
Q. How do crystallographic polymorphs of this compound influence its physicochemical properties?
- Methodological Answer : Generate polymorphs via solvent recrystallization or thermal gradient methods. Characterize using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Correlate solubility and dissolution rates with crystal lattice energy calculations derived from density functional theory (DFT) .
Q. What strategies mitigate experimental artifacts in studies comparing this compound’s redox behavior with ascorbate analogs?
- Methodological Answer : Pre-treat reagents (e.g., buffers, chelators) to eliminate trace metal contaminants that catalyze non-specific oxidation. Use anaerobic chambers for redox titration assays (e.g., cyclic voltammetry) to prevent oxygen interference. Cross-validate results with independent methods, such as fluorometric assays using redox-sensitive dyes .
Guidance for Addressing Data Contradictions
- Systematic Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying pH, temperature) and apply random-effects models to quantify variance sources. Use sensitivity analysis to identify outlier methodologies .
- Controlled Replication : Repeat conflicting experiments under harmonized conditions (e.g., standardized purity thresholds for reagents, identical instrumentation) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
